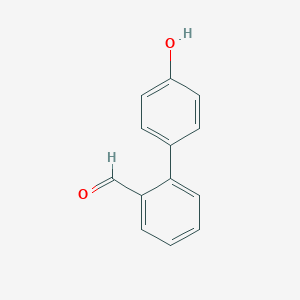

4'-Hydroxy-biphenyl-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQTCNSJOJTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374727 | |

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400747-55-9 | |

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxy-biphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its functionality and synthetic accessibility. 4'-Hydroxy-biphenyl-2-carbaldehyde, identified by its CAS number 400747-55-9 , is a prime exemplar of such a strategically important building block.[1] Its structure, featuring a biphenyl core, is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals.[2] This is attributed to the biphenyl moiety's ability to provide a rigid, well-defined orientation for appended functional groups, facilitating precise interactions with biological targets.

What sets this compound apart is its bifunctional nature. The presence of a nucleophilic hydroxyl group and an electrophilic aldehyde on opposite rings, yet in a sterically defined relationship, opens a vast array of possibilities for synthetic elaboration. The hydroxyl group can serve as a handle for introducing diversity through etherification or esterification, while the aldehyde is a versatile precursor for a multitude of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 400747-55-9 | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; less soluble in water. | [4] |

Note: Experimentally determined melting and boiling points for this specific isomer are not widely reported in publicly available literature. However, based on related isomers such as [1,1'-Biphenyl]-2-carbaldehyde (mp: 72-74°C) and 4-Hydroxybiphenyl (mp: 168-170°C), a melting point in the intermediate range can be anticipated.[5]

Spectroscopic Characterization

-

Aldehyde Proton: A singlet peak in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: A complex series of multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on the aldehyde-bearing ring will be influenced by the electron-withdrawing nature of the formyl group, while the protons on the phenol-bearing ring will be affected by the electron-donating hydroxyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Synthesis and Mechanistic Insights: The Power of Palladium Catalysis

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[6]

Logical Synthesis Workflow

The most logical and field-proven approach for the synthesis of this compound is the Suzuki-Miyaura coupling of 2-bromobenzaldehyde with (4-hydroxyphenyl)boronic acid.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.[7]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (4-hydroxyphenyl)boronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The choice of a phosphine-ligated palladium catalyst is crucial as it stabilizes the active Pd(0) species and facilitates the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The aqueous washes serve to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices

-

The Base: The base (e.g., K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center.

-

The Solvent System: The biphasic solvent system (e.g., toluene/water) is often employed to ensure that both the organic-soluble aryl halide and the often water-soluble boronic acid and base can interact effectively at the interface, facilitated by the catalyst.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.

Applications in Drug Discovery and Organic Synthesis

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2][8]

A Scaffold for Bioactive Molecules

The biphenyl scaffold is a key feature in a wide range of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and anticancer agents.[8] The ability to functionalize both rings of the biphenyl system in this compound allows for the systematic exploration of structure-activity relationships (SAR).

Caption: Diverse synthetic pathways from this compound.

Potential Therapeutic Targets

While specific biological activity data for this compound is not extensively published, its structural motifs are present in compounds targeting a range of biological pathways. For instance, hydroxamic acid derivatives of biphenyls have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[9] The aldehyde functionality of the title compound could be readily converted to a carboxylic acid and subsequently to a hydroxamic acid, making it a valuable precursor for such studies. Furthermore, biphenyl derivatives are known to possess anti-microbial, anti-diabetic, and anti-inflammatory properties, suggesting a broad scope for future drug discovery efforts based on this scaffold.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

This safety information is a summary based on related compounds and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS) before use.

Conclusion

This compound is a compound of significant strategic value for researchers in organic synthesis and drug discovery. Its bifunctional nature, coupled with the privileged biphenyl scaffold, makes it an ideal starting point for the creation of diverse molecular libraries for biological screening. The well-established and robust Suzuki-Miyaura coupling provides a reliable and scalable route to its synthesis. As the quest for novel therapeutics continues, the intelligent application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Sources

- 1. This compound | 400747-55-9 [chemicalbook.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijsdr.org [ijsdr.org]

- 9. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Hydroxy-biphenyl-2-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4'-Hydroxy-biphenyl-2-carbaldehyde

Introduction

This compound, with the IUPAC name 2-(4-hydroxyphenyl)benzaldehyde, is a bifunctional aromatic compound belonging to the biphenyl class of molecules. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure which can be readily functionalized.[1][2] This molecule, possessing both a reactive aldehyde group and a nucleophilic phenolic hydroxyl group, represents a versatile building block for the synthesis of more complex molecular architectures. Its strategic placement of functional groups—an ortho-aldehyde on one phenyl ring and a para-hydroxyl on the other—allows for the development of compounds with unique steric and electronic properties, making it a valuable intermediate for researchers in drug discovery and organic synthesis.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility for professionals in the scientific research and development sectors.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of this compound are summarized below. It is important to note that while the structural identity is well-defined, experimental data for physical properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-hydroxyphenyl)benzaldehyde | [3] |

| CAS Number | 400747-55-9 | [3][4][5][6] |

| Molecular Formula | C₁₃H₁₀O₂ | [3][5] |

| Molecular Weight | 198.22 g/mol | [3][5] |

| Appearance | White to off-white powder/solid (predicted) | [7] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in non-polar solvents and water. | N/A |

| Melting Point | Not reported in literature. | N/A |

| Boiling Point | Not reported in literature. | N/A |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon) to prevent oxidation of the aldehyde and phenol groups. | [5] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to the coupling between the nine aromatic protons.

-

Aldehyde Proton (-CHO): A singlet is expected at a significantly downfield chemical shift, typically between δ 9.8-10.2 ppm .[8] This deshielding is characteristic of an aldehyde proton directly attached to an aromatic ring.

-

Phenolic Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the δ 5.0-10.0 ppm range.

-

Aromatic Protons (Ar-H): A series of multiplets corresponding to the eight protons on the biphenyl core would appear between δ 6.8-8.0 ppm .

-

The two protons ortho to the hydroxyl group on the 'B' ring are expected to appear as a doublet around δ 6.8-7.0 ppm .

-

The protons on the 'A' ring (containing the aldehyde) will be more deshielded and exhibit complex splitting patterns due to their proximity to the electron-withdrawing aldehyde group. The proton ortho to the aldehyde is expected to be the most downfield of the aromatic signals (around δ 7.9-8.0 ppm).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (-CHO): A highly deshielded signal is expected between δ 190-195 ppm , which is diagnostic for an aldehyde carbon.[9]

-

Aromatic Carbons (Ar-C): At least six distinct signals for the aromatic carbons are expected in the δ 115-160 ppm range.

-

The carbon bearing the hydroxyl group (C4') is expected to be significantly upfield, around δ 155-160 ppm .

-

The carbons ortho to the hydroxyl group (C3'/C5') will appear around δ 115-117 ppm .

-

The carbon attached to the aldehyde group (C2) and the ipso-carbons of the biphenyl linkage (C1, C1') will also show distinct chemical shifts.

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

-

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3500 cm⁻¹ .

-

C=O Stretch (Aldehyde): A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl is expected around 1680-1705 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

-

C=C Stretch (Aromatic): Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong band is expected around 1200-1250 cm⁻¹ .

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 198 . Key fragmentation patterns would likely include the loss of the aldehyde proton (M-1, m/z=197) and the loss of the carbonyl group (M-29, m/z=169).

Synthesis via Suzuki-Miyaura Coupling

The most logical and widely adopted method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions.

Rationale and Mechanism

The Suzuki coupling joins an organoboron compound (e.g., a boronic acid) with an organohalide. For the synthesis of this compound, the most strategic disconnection involves coupling 2-bromobenzaldehyde with (4-hydroxyphenyl)boronic acid . The phenolic hydroxyl group and the aldehyde are well-tolerated under typical Suzuki conditions.

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two aryl groups are coupled, forming the biphenyl bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is a representative example based on established procedures for similar Suzuki couplings and should be adapted and optimized by the researcher.

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-hydroxyphenyl)boronic acid (1.2 equivalents), 2-bromobenzaldehyde (1.0 equivalent), and a palladium catalyst system such as Palladium(II) acetate (2 mol%) and a suitable phosphine ligand like Triphenylphosphine (8 mol%).

-

Expert Insight: The use of a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The choice of ligand is crucial; phosphine ligands stabilize the palladium catalyst and facilitate the reaction steps.

-

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as Toluene/Ethanol (e.g., 4:1 ratio). Add an aqueous solution of a base, typically 2M Sodium Carbonate (Na₂CO₃) (3.0 equivalents).

-

Expert Insight: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction. The base is essential for activating the boronic acid for the transmetalation step.

-

-

Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound for medicinal chemists lies in its potential as a versatile synthetic intermediate. The aldehyde and phenol moieties serve as handles for a wide array of chemical transformations, allowing for the creation of diverse compound libraries for biological screening.

Key Chemical Transformations

-

Aldehyde Group: This group is a prime site for modifications such as:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted aminomethyl-biphenyls.

-

Wittig Reaction: Conversion to an alkene.

-

Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to a primary alcohol, providing further diversification points.

-

Schiff Base Formation: Condensation with anilines or other primary amines to form imines, which are themselves important pharmacophores.

-

-

Phenolic Hydroxyl Group: This group can be readily functionalized through:

-

Etherification (e.g., Williamson Ether Synthesis): Reaction with alkyl halides to introduce a variety of lipophilic or polar side chains. This is a common strategy to modulate solubility and cell permeability.

-

Esterification: Formation of esters to act as potential prodrugs.

-

Role as a Bioactive Scaffold

While specific biological activities for this exact molecule are not prominent in the literature, its structural motifs are present in many biologically active compounds. Hydroxybenzaldehydes are known to possess antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12] Furthermore, the biphenyl core is a privileged structure found in numerous approved drugs, including antihypertensives (e.g., Valsartan) and anti-inflammatory agents (e.g., Felbinac). A patent for biphenyl compounds acting as muscarinic receptor antagonists highlights the scaffold's utility in targeting specific biological pathways. Therefore, this compound serves as an excellent starting point for generating novel compounds to be screened for a wide range of therapeutic targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazards associated with its functional groups (aromatic aldehyde, phenol) and related biphenyl compounds, the following precautions are advised:

-

Hazard Classification (Predicted):

-

Harmful if swallowed or inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place, away from oxidizing agents.

-

For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation.[5]

-

References

-

This compound, min 95%, 1 gram. CP Lab Safety. [Link]

-

CAS NO. 400747-55-9 | this compound. Arctom Scientific. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). Human Metabolome Database. [Link]

-

MSBNK-MetaboLights-ML001651. MassBank. [Link]

-

Benzaldehyde, 2-hydroxy-4-methoxy-. NIST WebBook. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

- US Patent 6,184,421 B1, Method for preparing a 4-hydroxybenzaldehyde and derivatives.

- US Patent 2,903,483 A, Process for the production of aromatic hydroxy aldehydes.

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. [Link]

-

CAS#:198900-51-5 | 2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde. Chemsrc. [Link]

- US Patent 8,034,946 B2, Biphenyl compounds useful as muscarinic receptor antagonists.

-

Benzaldehyde, 2-hydroxy-. NIST WebBook. [Link]

-

Benzaldehyde, 4-hydroxy-. NIST WebBook. [Link]

-

C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PubMed Central. [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PubMed Central. [Link]

-

Benzaldehyde, 4-hydroxy- (Gas Phase IR). NIST WebBook. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

-

Benzaldehyde, 4-hydroxy- (Mass Spectrum). NIST WebBook. [Link]

-

Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]

Sources

- 1. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) IR Spectrum [chemicalbook.com]

- 2. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]

- 5. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4'-Hydroxy-biphenyl-2-carbaldehyde

This technical guide provides a comprehensive overview of 4'-Hydroxy-biphenyl-2-carbaldehyde, a significant bifunctional organic molecule. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, a robust synthetic strategy, and state-of-the-art characterization protocols. We will explore the causality behind experimental choices, ensuring a deep, actionable understanding of this compound's scientific landscape.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 400747-55-9, belongs to the class of hydroxybiphenyls.[][2][3][4][5] This structure is characterized by a biphenyl backbone substituted with a hydroxyl (-OH) group on one phenyl ring and a formyl (aldehyde, -CHO) group on the other at the ortho position. This unique arrangement of functional groups—a nucleophilic phenol and an electrophilic aldehyde—makes it a versatile building block in organic synthesis. The aldehyde can undergo various reactions such as oxidation, reduction, and condensation, while the hydroxyl group can be derivatized or act as a hydrogen bond donor, influencing the molecule's biological activity and material properties.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 198.22 g/mol | [][4][5] |

| Molecular Formula | C₁₃H₁₀O₂ | [][2][4][5] |

| CAS Number | 400747-55-9 | [][2][3] |

| IUPAC Name | 2-(4-hydroxyphenyl)benzaldehyde | [] |

| SMILES | C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O | [] |

| InChI Key | PGLQTCNSJOJTIV-UHFFFAOYSA-N | [] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon) | [2] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of unsymmetrical biphenyl derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.

The logical choice for the synthesis of this compound involves the coupling of an ortho-substituted benzaldehyde derivative with a para-substituted phenol derivative. Specifically, the reaction between 2-formylphenylboronic acid and 4-bromophenol (or vice-versa) provides a direct and efficient route. The hydroxyl and aldehyde functionalities are well-tolerated under standard Suzuki conditions, obviating the need for protecting groups which would add steps and reduce the overall yield.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: A two-necked round-bottom flask is flame-dried under vacuum and subsequently purged with an inert gas (Argon or Nitrogen). This is crucial to prevent the oxidation of the palladium catalyst.

-

Reagent Addition: To the flask, add 2-formylphenylboronic acid (1.2 eq.), 4-bromophenol (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Catalyst Introduction: The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), is added under a positive flow of inert gas.

-

Solvent Degassing: A solvent mixture, typically toluene and water (e.g., 4:1 v/v), is degassed by bubbling with inert gas for 15-20 minutes before being added to the reaction flask via cannula.

-

Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Extraction: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure. Purification is achieved by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Quality Control: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure and connectivity of the atoms.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), a singlet for the phenolic proton (variable, ~5-10 ppm), and a series of doublets and triplets in the aromatic region (~6.8-8.0 ppm) corresponding to the protons on the two phenyl rings.

-

Acquire a ¹³C NMR spectrum. Key signals would include the aldehyde carbon (~190 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), and various signals for the other aromatic carbons.

-

-

Causality: The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the exchangeable phenolic proton.

Protocol 2: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the [M+H]⁺ ion at m/z 199.22 would be expected. In negative mode, the [M-H]⁻ ion at m/z 197.22 would be observed.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the molecular formula C₁₃H₁₀O₂.

-

-

Trustworthiness: HRMS provides a high degree of confidence in the elemental composition, acting as a definitive check on the compound's identity.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method with two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

A pure sample will exhibit a single major peak. The area of this peak relative to the total area of all peaks provides the percentage purity.

-

-

Self-Validation: The purity value obtained from HPLC validates the effectiveness of the purification protocol (e.g., column chromatography) and confirms the sample's suitability for subsequent applications.

Applications in Research and Drug Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The presence of the hydroxyl and aldehyde groups on the this compound core provides handles for further chemical modification, making it a valuable intermediate.

-

Pharmaceutical Synthesis: This compound serves as a precursor for synthesizing more complex molecules. The aldehyde can be converted into other functional groups or used in condensation reactions to build heterocyclic rings. The phenolic hydroxyl group can be alkylated or acylated to modulate properties like solubility and lipophilicity. Biphenyl derivatives are investigated for a wide range of biological activities.

-

Ligand Development: The structure is suitable for developing ligands for various biological targets. The hydroxyl group can act as a hydrogen bond donor, interacting with receptor sites, while the rest of the molecule can engage in hydrophobic or π-stacking interactions.

-

Materials Science: Biphenyl derivatives are used in the development of advanced materials and polymers. The rigid biphenyl core can impart desirable thermal and mechanical properties.

Conclusion

This compound is a molecule of significant scientific interest, underpinned by its versatile chemical nature and its membership in the pharmacologically important biphenyl class. Understanding its fundamental properties, mastering its synthesis, and applying rigorous, multi-faceted analytical techniques are essential for leveraging its full potential in research and development. The methodologies outlined in this guide provide a robust framework for scientists to confidently work with and innovate from this valuable chemical entity.

References

-

CP Lab Safety. This compound, min 95%, 1 gram. [Link]

-

Arctom Scientific. CAS NO. 400747-55-9 | this compound. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4'-Hydroxy-biphenyl-2-carbaldehyde

Introduction

4'-Hydroxy-biphenyl-2-carbaldehyde is a biaryl compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and a strategically positioned carbaldehyde moiety on a biphenyl scaffold, presents a unique combination of functionalities that can be exploited for the synthesis of complex heterocyclic systems, novel ligands for catalysis, and as a precursor for pharmacologically active molecules. The precise and unambiguous determination of its chemical structure is paramount for any of its potential applications.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of this compound. It is designed to offer researchers, scientists, and drug development professionals a robust framework for not only confirming the identity of this molecule but also for understanding the rationale behind the selection of specific analytical methods. The narrative emphasizes a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the elucidation process.

Molecular Structure Overview

The target molecule, this compound, possesses the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol .[1][] Its structure consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a hydroxyl (-OH) group at the 4'-position, while the other bears a carbaldehyde (-CHO) group at the 2-position. This ortho-substitution on one of the biphenyl rings introduces steric hindrance, which influences the dihedral angle between the two aromatic rings and, consequently, the molecule's overall conformation and spectroscopic properties.

Synthetic Strategy: A Two-Step Approach

A logical and efficient synthetic route to this compound involves a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the formyl group at the ortho-position of one of the phenyl rings.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[3] For the synthesis of the 4'-hydroxybiphenyl precursor, a suitable starting point would be the coupling of (4-hydroxyphenyl)boronic acid with 2-bromobenzyl alcohol. The benzyl alcohol is used instead of benzaldehyde at this stage to protect the aldehyde functionality from potential side reactions during the coupling reaction.

Experimental Protocol: Synthesis of (4'-Hydroxy-[1,1'-biphenyl]-2-yl)methanol

-

Reaction Setup: To a flame-dried Schlenk flask, add (4-hydroxyphenyl)boronic acid (1.2 equivalents), 2-bromobenzyl alcohol (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), followed by a base, such as potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield (4'-hydroxy-[1,1'-biphenyl]-2-yl)methanol.

Step 2: Ortho-Formylation

The introduction of a formyl group specifically at the ortho-position to an existing substituent on a benzene ring can be achieved through various methods. For the conversion of the biphenyl alcohol intermediate to the target aldehyde, a selective oxidation is required. A common and mild method is the use of manganese dioxide (MnO₂) or a Swern oxidation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the (4'-hydroxy-[1,1'-biphenyl]-2-yl)methanol intermediate in a suitable solvent such as dichloromethane or chloroform.

-

Oxidizing Agent: Add an excess of activated manganese dioxide (MnO₂) to the solution.

-

Reaction Conditions: Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.[] The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit several key signals.

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.8 - 10.1 | Singlet (s) | - |

| H-3 | ~7.9 - 8.1 | Doublet of doublets (dd) | ortho: 7.5-8.0, meta: 1.2-1.8 |

| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ortho: 7.5-8.0, meta: 1.2-1.8 |

| H-4, H-5 | ~7.3 - 7.5 | Multiplet (m) | - |

| H-2', H-6' | ~7.2 - 7.4 | Doublet (d) | ortho: ~8.5 |

| H-3', H-5' | ~6.8 - 7.0 | Doublet (d) | ortho: ~8.5 |

| Hydroxyl-H | ~5.0 - 6.0 | Broad singlet (br s) | - |

Causality behind Predicted Shifts:

-

Aldehyde Proton: The proton of the carbaldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, thus appearing at a very downfield chemical shift.

-

Aromatic Protons on the Aldehyde-Substituted Ring: The protons on this ring will exhibit complex splitting patterns due to their proximity to the aldehyde and the other phenyl ring. The ortho- and para-protons to the aldehyde will be the most deshielded.

-

Aromatic Protons on the Hydroxyl-Substituted Ring: The hydroxyl group is an electron-donating group, which will shield the protons on its ring, causing them to appear at a more upfield chemical shift compared to the other ring. The protons ortho to the hydroxyl group (H-3' and H-5') will be more shielded than the meta protons (H-2' and H-6').

-

Hydroxyl Proton: The chemical shift of the phenolic proton is variable and depends on concentration and solvent. It often appears as a broad singlet due to hydrogen bonding and exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[4]

Predicted ¹³C NMR Data:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~190 - 195 |

| C-4' (C-OH) | ~155 - 160 |

| C-1, C-2, C-1' | ~130 - 145 (quaternary) |

| Aromatic C-H | ~115 - 135 |

Causality behind Predicted Shifts:

-

Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears at a characteristic downfield position.[5]

-

Phenolic Carbon: The carbon atom attached to the hydroxyl group (C-4') is also deshielded due to the electronegativity of the oxygen atom.

-

Quaternary Carbons: The carbon atoms at the point of attachment of the substituents and the inter-ring bond will appear as weak signals in the aromatic region.

-

Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical region for sp² hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (phenol) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aldehyde) | 2700 - 2850 (two bands) | Medium, Sharp |

| C=O (aldehyde) | 1680 - 1710 | Strong, Sharp |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (phenol) | 1200 - 1260 | Strong |

Causality behind Predicted Absorptions:

-

O-H Stretch: The broadness of the phenolic O-H stretch is due to intermolecular hydrogen bonding.[6]

-

Aldehyde C-H Stretch: The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature.[7]

-

C=O Stretch: The position of the carbonyl stretch is influenced by conjugation with the aromatic ring.

-

Aromatic C=C and C-O Stretches: These absorptions confirm the presence of the aromatic rings and the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 198, corresponding to the molecular weight of the compound. Aromatic compounds typically show a strong molecular ion peak.[8]

-

Key Fragmentation Peaks:

-

m/z = 197 (M-1): Loss of the aldehydic hydrogen radical, which is a common fragmentation pathway for aldehydes.[1]

-

m/z = 169 (M-29): Loss of the formyl radical (-CHO).

-

m/z = 141: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment.

-

Other fragments corresponding to the cleavage of the biphenyl linkage.

-

Definitive Structure Confirmation: X-ray Crystallography

While the combination of spectroscopic methods provides strong evidence for the structure of this compound, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional structure. This technique provides precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is invaluable for confirming the connectivity and stereochemistry of the molecule.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the purified compound by slow evaporation of a suitable solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Logical Framework for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. By following a logical workflow that begins with a strategic synthesis and proceeds through comprehensive spectroscopic analysis, researchers can confidently determine the structure of this valuable compound. While NMR, IR, and mass spectrometry provide a wealth of information, single-crystal X-ray crystallography stands as the ultimate arbiter for unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols necessary for scientists to approach the structural elucidation of this and similar biaryl compounds with rigor and confidence.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

PubChem. 4-Hydroxybiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. Biphenyl-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, min 95%, 1 gram. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Regensburg. H NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

-

Wiley-VCH. Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]

-

ResearchGate. Supplementary Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

Royal Society of Chemistry. Supporting Information: Synthesis and characterization of a supported Pd complex on volcanic pumice laminates textured by cellulose for facilitating Suzuki−Miyaura cross-coupling reactions. [Link]

-

ResearchGate. Supplementary Information. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Arctom Scientific. CAS NO. 400747-55-9 | this compound. [Link]

- Google Patents. CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.

- Google Patents.

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

ResearchGate. Synthesis and Spectral Studies of 2-(4- Hydroxyphenyl)-1,2-Dihydro-4H- Benzo[d][3]Oxazin-4-One Manisha Singhal. [Link]

-

ResearchGate. Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. [Link]

-

Chegg. Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl - Google Patents [patents.google.com]

- 5. Solved Find and label the H-NMR and C-NMR for the compound | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde

Abstract: 4'-Hydroxy-biphenyl-2-carbaldehyde is a pivotal molecular scaffold and a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The strategic placement of a hydroxyl group and a formyl group on a biphenyl core presents unique synthetic challenges that necessitate a careful selection of synthetic strategies. This in-depth technical guide provides a comprehensive overview of the most effective and scientifically sound methodologies for the synthesis of this compound. We will explore both convergent and linear synthetic pathways, delving into the mechanistic intricacies of key transformations such as the Suzuki-Miyaura cross-coupling and various ortho-formylation reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the successful synthesis of this important molecule.

Introduction

Significance of the Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid yet conformationally flexible nature allows it to effectively mimic the side chains of amino acids such as phenylalanine and tyrosine, enabling potent and selective interactions with biological targets. The ability to introduce diverse functionalities at various positions on the two phenyl rings provides a powerful platform for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules.

This compound: A Key Intermediate for Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic systems. The phenolic hydroxyl group can act as a key hydrogen bond donor or can be further functionalized to fine-tune the molecule's properties. The specific ortho-para substitution pattern of these functional groups provides a unique three-dimensional arrangement that is often sought after in the design of targeted therapeutics.

Overview of Synthetic Challenges and Strategies

The synthesis of this compound is not without its challenges. The primary hurdles include achieving regioselective formylation at the ortho position of one phenyl ring while managing the reactive hydroxyl group on the other, and constructing the biphenyl core with the desired substitution pattern. This guide will dissect two primary retrosynthetic approaches: a convergent strategy involving the late-stage formylation of a pre-formed biphenyl core, and a linear strategy that builds the molecule through a sequential cross-coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two main disconnection points, leading to the principal synthetic strategies discussed in this guide.

A Technical Guide to the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde: Strategies and Methodologies

Abstract

4'-Hydroxy-biphenyl-2-carbaldehyde is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a hydroxyl group and a strategically positioned aldehyde on a biphenyl scaffold, allows for diverse subsequent chemical transformations. This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, with a strong emphasis on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings, explain the rationale behind experimental choices, provide detailed protocols, and offer a comparative analysis of synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of its synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursor molecules that are often more readily available. For this compound, the most strategic disconnection is at the C-C bond between the two phenyl rings. This immediately suggests a cross-coupling reaction as the cornerstone of the synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2. Protecting Group Strategy: A Critical Choice

Directly using 4-hydroxyphenylboronic acid can be problematic. The acidic proton of the phenol can interfere with the basic conditions of the reaction, and the free hydroxyl group can sometimes coordinate to the palladium center, inhibiting catalysis. Therefore, a protecting group strategy is essential for a robust and high-yielding synthesis. The methoxy group (–OCH₃) is an excellent choice as it is stable under the coupling conditions and can be efficiently cleaved in a subsequent step.

2.3. Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol details a reliable two-step process: the Suzuki-Miyaura coupling to form the methoxy-protected intermediate, followed by demethylation to yield the final product.

Step 1: Synthesis of 4'-Methoxy-biphenyl-2-carbaldehyde

-

Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (0.02 eq), and a phosphine ligand, like SPhos (0.04 eq). The use of a bulky, electron-rich phosphine ligand like SPhos can significantly improve reaction efficiency. [1]3. Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4'-Methoxy-biphenyl-2-carbaldehyde as a solid.

Step 2: Demethylation to this compound

-

Reagent Setup: Dissolve the 4'-Methoxy-biphenyl-2-carbaldehyde (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cleavage Agent: Cool the solution to 0 °C in an ice bath. Add a strong Lewis acid, such as boron tribromide (BBr₃, 1.2-1.5 eq), dropwise. This step is often exothermic and requires careful temperature control. BBr₃ is a highly effective reagent for cleaving aryl methyl ethers. [2]3. Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding methanol, followed by water, at 0 °C. Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization or flash chromatography.

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is the most prominent route, other methods exist for constructing the biphenyl core or functionalizing a pre-existing biphenyl.

3.1. Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful technique for regioselective functionalization of aromatic rings. In principle, one could start with a 4-hydroxybiphenyl derivative where the hydroxyl group is protected with a directing group (e.g., pivaloyl or carbamoyl). Treatment with a strong base like n-butyllithium would selectively deprotonate the ortho position (C2), creating a nucleophilic aryl lithium species. Quenching this with an aldehyde source like N,N-dimethylformamide (DMF) would install the formyl group. However, this route can be challenging due to the need for cryogenic temperatures and strictly anhydrous conditions, making the Suzuki coupling more practical for scale-up.

3.2. ortho-Formylation of Phenols

Direct formylation of 4-phenylphenol is another theoretical possibility. Methods like the Duff reaction or using paraformaldehyde with magnesium chloride and triethylamine are known to selectively formylate the ortho position of phenols. [3][4]However, in 4-phenylphenol, the hydroxyl group directs activation to the 3 and 5 positions, not the desired 2' position on the other ring. Therefore, this approach is not suitable for synthesizing the target isomer.

Comparative Analysis of Synthesis Pathways

| Parameter | Suzuki-Miyaura Pathway | Directed ortho-Metalation (DoM) |

| Starting Materials | 2-Halobenzaldehyde, 4-Alkoxyphenylboronic acid | Protected 4-Hydroxybiphenyl |

| Key Reagents | Pd catalyst, Base (e.g., K₃PO₄) | Strong organolithium base (e.g., n-BuLi), DMF |

| Number of Steps | 2 (Coupling + Deprotection) | 2 (Protection + DoM/Formylation) |

| Typical Yield | Good to Excellent (70-90% overall) | Moderate to Good (can be variable) |

| Pros | High functional group tolerance, Mild conditions, Commercially available starting materials, Scalable. [5] | High regioselectivity, Avoids transition metals. |

| Cons | Cost of palladium catalyst, Requires protecting group strategy. | Requires cryogenic temperatures (-78 °C), Strictly anhydrous conditions, Limited functional group tolerance. |

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence centered around the Suzuki-Miyaura cross-coupling reaction. This pathway offers a convergent, high-yielding, and scalable route by coupling readily available precursors like 2-bromobenzaldehyde and a protected 4-hydroxyphenylboronic acid. The use of a methoxy protecting group for the phenol is a critical design element, ensuring compatibility with the reaction conditions and allowing for clean deprotection to afford the final product. While alternative methods like Directed ortho-Metalation exist, the operational simplicity and robustness of the palladium-catalyzed approach make it the superior strategy for laboratory and potential industrial-scale production.

References

-

Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 71, 107. Available at: [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19181-19228. Available at: [Link]

- Bao, K., et al. (2009). Highly selective demethylation/debenzylation of pyrogallol trimethyl ethers using MgI2 under solvent-free conditions. Tetrahedron Letters, 50(17), 1937-1940. (Note: A direct URL to this specific article is not available from the search, but it is a well-documented method in organic chemistry).

-

Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Available at: [Link]

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

-

Caspi, D. D., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(3), 416-419. Available at: [Link]

-

Hosseini-Sarvari, M., & Etemadi, S. (2014). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 4(3), 1184-1190. Available at: [Link]

-

Skattebøl, L., & Hofsløkken, N. U. (2004). ORTHO-FORMYLATION OF PHENOLS. Organic Syntheses, 81, 163. Available at: [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pubs.acs.org [pubs.acs.org]

Starting materials for 4'-Hydroxy-biphenyl-2-carbaldehyde synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde

Introduction

This compound (CAS No: 400747-55-9) is a valuable bifunctional organic compound featuring a biphenyl scaffold, a reactive aldehyde group, and a nucleophilic hydroxyl group.[1][2] This unique combination of functional groups makes it a crucial intermediate and building block in medicinal chemistry and materials science. Its structure is particularly relevant in the design of novel therapeutic agents, where the biphenyl moiety can serve as a rigid core to orient pharmacophores, and the aldehyde and hydroxyl groups offer versatile handles for further chemical modification.

This guide provides a comprehensive analysis of the primary synthetic strategies and starting materials for the preparation of this compound. As a senior application scientist, the focus will be on the underlying chemical principles, the rationale behind the selection of specific reagents and reaction pathways, and the practical considerations for successful synthesis in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The most logical and strategically significant disconnection in this compound is the C-C single bond connecting the two aromatic rings. This retrosynthetic approach immediately highlights the utility of modern cross-coupling reactions, which are the cornerstone of biaryl synthesis.[3]

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary pathways based on the Suzuki-Miyaura cross-coupling reaction, which is favored for its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents.[4][5]

-

Route A: Coupling of a 2-formylphenyl boronic acid (or its ester) with a 4-halophenol derivative.

-

Route B: Coupling of a (4-hydroxyphenyl)boronic acid (or its ester) with a 2-halobenzaldehyde derivative.

Primary Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing the biaryl bond in this target molecule. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[6]

The catalytic cycle is a well-understood, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In-Depth Analysis of Key Starting Materials

The success of the synthesis hinges on the careful selection and preparation of the two coupling partners. A critical consideration is the presence of the free hydroxyl and aldehyde groups, which can interfere with the reaction.

The Phenolic Coupling Partner: The Need for Protection

The hydroxyl group of the phenol is acidic and will be deprotonated under the basic conditions (e.g., Na₂CO₃, K₃PO₄, KF) required for the Suzuki coupling.[4][7] This can lead to decreased catalyst activity and solubility issues. Therefore, the phenol must be protected prior to coupling.

Common Protecting Groups for Phenols:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |

| Methyl Ether | Me | Dimethyl sulfate, MeI | Harsh (BBr₃, HBr) | Very stable, low cost. |

| Methoxymethyl Ether | MOM | MOM-Cl | Acidic hydrolysis (e.g., HCl) | Stable to base, removed under mild acidic conditions.[8] |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF), mild acid | Easily introduced, stable to many conditions, mild removal.[8] |

| Benzyl Ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | Stable to acid/base, removed under neutral conditions. |

For this synthesis, a TBDMS ether is an excellent choice due to its high stability during the coupling reaction and the exceptionally mild conditions required for its removal, which will not affect the aldehyde or biphenyl core.

Starting Material: 4-Bromophenol

-

CAS No: 106-41-2

-

Rationale: Commercially available, high purity, and the C-Br bond is suitably reactive for oxidative addition.

-

Synthesis: While commercially available, 4-bromophenol can be synthesized via the electrophilic bromination of phenol using reagents like N-Bromosuccinimide (NBS) or a bromide source with an oxidant.[9][10]

The Aldehyde-Containing Coupling Partner

This component can be either the organohalide or the organoboron species.

Option 1: 2-Bromobenzaldehyde

-

CAS No: 6630-33-7

-

Rationale: A readily available starting material for Route B. The aldehyde group is generally stable under Suzuki conditions, although protection as an acetal can be employed if side reactions are a concern.[11][12]

Option 2: 2-Formylphenylboronic Acid

-

CAS No: 452-29-9

-

Rationale: This is the key starting material for Route A. It is commercially available but can be expensive.

-

Synthesis: Its synthesis is non-trivial and often involves a directed ortho-metalation strategy. A common route is the lithiation of a protected benzaldehyde (e.g., as an acetal) followed by quenching with a trialkyl borate and subsequent acidic workup.[13][14][15] Alternatively, methods for the direct ortho-formylation of phenylboronic acid have been developed.[16][17]

Recommended Synthetic Workflow: Route A

Route A, utilizing 2-formylphenylboronic acid and a protected 4-halophenol, is often preferred as it avoids potential complications with the aldehyde group on the organohalide component during catalyst insertion.

Caption: Recommended three-step synthetic workflow (Route A).

Experimental Protocols

The following protocols are representative procedures based on established methodologies.[18] Researchers should always perform a thorough safety assessment before commencing any experimental work.

Protocol 1: Synthesis of 1-Bromo-4-((tert-butyldimethylsilyl)oxy)benzene

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Stir the mixture until all solids dissolve.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with deionized water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure protected phenol.

Protocol 2: Suzuki Coupling to Synthesize 4'-((tert-Butyldimethylsilyl)oxy)-[1,1'-biphenyl]-2-carbaldehyde

-

To a round-bottom flask, add 2-formylphenylboronic acid (1.2 eq), the protected 4-bromophenol from Protocol 1 (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ (0.03 eq) and PPh₃ (0.09 eq).[18]

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of 1-propanol and water.[18]

-

Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Deprotection to this compound

-

Dissolve the purified silyl-protected biphenyl from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The final product, this compound, can be purified by recrystallization or flash chromatography to achieve high purity.

Conclusion

The synthesis of this compound is most reliably achieved via a Suzuki-Miyaura cross-coupling reaction. The strategic selection of starting materials is paramount to the success of this synthesis. A robust and highly recommended approach involves the coupling of 2-formylphenylboronic acid with a protected version of 4-bromophenol . The use of a TBDMS protecting group for the phenol is particularly advantageous due to its stability and mild removal conditions. This multi-step sequence, involving protection, palladium-catalyzed coupling, and final deprotection, provides a reliable and scalable route for researchers and drug development professionals to access this important chemical intermediate.

References

- CP Lab Safety. This compound, min 95%, 1 gram.

- Jasperse, J. Grignard Reaction. Chem 355.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl.

- Smethurst, C. et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry.

- Gülçin, İ. et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.

- Unknown. GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL.

- Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?

- ChemicalBook. (2023). This compound | 400747-55-9.

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- ACS Omega. (2022). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.

- Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids.

- Oxford Learning Link. Appendix 6: Protecting groups.

- ResearchGate. The synthesis of novel bromophenol derivatives.

- Wikipedia. Protecting group.

- Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol.

- Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids.

- CEM Corporation. Protection and Deprotection.

- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.

- Organic Syntheses. ortho-Formylation of phenols.

- Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Org. Synth. 75, 53.

- Ali, H. A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- ResearchGate. (2013). How can I synthesize boroxine from 2-formylphenyl-boronic acid?

- Unknown. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

- 1. calpaclab.com [calpaclab.com]